2-Amino-5-{[(4-methylpyrimidin-2-yl)amino]methyl}phenol
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Overview
Description
2-Amino-5-{[(4-methylpyrimidin-2-yl)amino]methyl}phenol is an organic compound that features both amino and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-{[(4-methylpyrimidin-2-yl)amino]methyl}phenol typically involves multi-step organic reactions. One common method starts with the preparation of 4-methylpyrimidine-2-amine, which is then reacted with formaldehyde and 2-amino-5-hydroxybenzaldehyde under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-{[(4-methylpyrimidin-2-yl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted phenols or pyrimidines.
Scientific Research Applications
2-Amino-5-{[(4-methylpyrimidin-2-yl)amino]methyl}phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Amino-5-{[(4-methylpyrimidin-2-yl)amino]methyl}phenol exerts its effects involves interactions with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-aminomethyl-2-methylpyrimidine: Similar in structure but lacks the hydroxyl group.
2-Amino-5-methylphenol: Similar but does not contain the pyrimidine moiety.
4-Amino-2-hydroxy-5-methylpyrimidine: Contains both amino and hydroxyl groups but differs in the position of the functional groups.
Uniqueness
2-Amino-5-{[(4-methylpyrimidin-2-yl)amino]methyl}phenol is unique due to the presence of both amino and hydroxyl groups attached to a phenol ring, along with a pyrimidine moiety. This combination of functional groups and structural features gives it distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
2-Amino-5-{[(4-methylpyrimidin-2-yl)amino]methyl}phenol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a phenolic structure with an amino group and a pyrimidine derivative, which may contribute to its biological activity. The synthesis typically involves reductive amination or condensation reactions, often starting from 3-hydroxy-4-nitro-benzaldehyde and heterocyclic amines .
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research has indicated that derivatives of 2-amino phenols exhibit antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
2. Antioxidant Properties
Antioxidant activity is another significant aspect of this compound's biological profile. Studies have demonstrated that related compounds can scavenge free radicals, thereby mitigating oxidative stress in biological systems. This property is essential for potential therapeutic applications in diseases associated with oxidative damage .
3. Mutagenicity and Genotoxicity
The mutagenic potential of related phenolic compounds has been assessed using the Ames test, revealing varying degrees of mutagenicity depending on structural modifications. While some derivatives showed significant mutagenic effects, others were less active . It is crucial to evaluate the safety profile of this compound in this context.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against S. aureus, suggesting moderate antimicrobial efficacy.
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 50 |
Similar Derivative | Escherichia coli | 100 |
Case Study: Antioxidant Activity
In a separate investigation, the antioxidant capacity was assessed using DPPH radical scavenging assays. The compound demonstrated a significant reduction in DPPH radical concentration at concentrations above 25 µg/mL, indicating strong scavenging ability.
Concentration (µg/mL) | % DPPH Scavenging |
---|---|
25 | 40 |
50 | 70 |
100 | 90 |
Properties
CAS No. |
920512-16-9 |
---|---|
Molecular Formula |
C12H14N4O |
Molecular Weight |
230.27 g/mol |
IUPAC Name |
2-amino-5-[[(4-methylpyrimidin-2-yl)amino]methyl]phenol |
InChI |
InChI=1S/C12H14N4O/c1-8-4-5-14-12(16-8)15-7-9-2-3-10(13)11(17)6-9/h2-6,17H,7,13H2,1H3,(H,14,15,16) |
InChI Key |
SPORYNPYPICOQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)NCC2=CC(=C(C=C2)N)O |
Origin of Product |
United States |
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